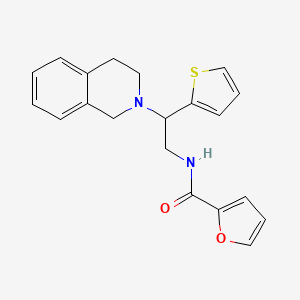

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide is a complex organic compound often noted for its intriguing chemical structure and potential applications in various scientific fields. It consists of a furan-2-carboxamide core linked through a thiophen-2-yl ethyl bridge to a dihydroisoquinolinyl moiety. This structural configuration suggests it has significant potential for chemical reactivity and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide can be approached through multiple steps involving the construction of each molecular segment followed by their union. Typically, the synthesis starts with the creation of the dihydroisoquinoline unit, which can be achieved through the Pictet-Spengler reaction of a β-phenylethylamine derivative. The thiophene ethyl segment can be synthesized through cross-coupling reactions such as the Suzuki-Miyaura reaction. The final step involves the formation of the furan-2-carboxamide through amidation reactions under mild conditions.

Industrial Production Methods

Industrial synthesis of this compound may employ flow chemistry techniques to optimize the reaction conditions and increase yield. Automated synthesis platforms could be utilized to ensure precision in the preparation steps, minimizing side reactions and enhancing overall efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide can undergo several types of chemical reactions:

Oxidation: : The thiophene ring can be oxidized under mild conditions using reagents like m-chloroperbenzoic acid.

Reduction: : The furan ring can be reduced to tetrahydrofuran in the presence of reducing agents like sodium borohydride.

Substitution: : Various nucleophilic substitutions can occur at the furan and thiophene rings, depending on the substituents present.

Common Reagents and Conditions

Oxidation: : m-Chloroperbenzoic acid in dichloromethane.

Reduction: : Sodium borohydride in methanol.

Substitution: : Nucleophiles like amines or thiols in the presence of catalytic bases.

Major Products

Oxidation of the thiophene ring typically yields sulfone derivatives.

Reduction of the furan ring yields tetrahydrofuran derivatives.

Substitution reactions produce a variety of derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide has diverse applications:

Chemistry: : Used as a building block for synthesizing more complex molecules.

Biology: : Investigated for its potential in modulating biological pathways.

Medicine: : Explored for therapeutic properties, particularly in targeting specific receptors or enzymes.

Industry: : Utilized in the development of novel materials and as intermediates in the synthesis of pharmaceuticals.

Wirkmechanismus

The exact mechanism by which this compound exerts its effects can vary based on its application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, influencing signaling pathways and cellular processes. For instance, its structure suggests potential activity as an enzyme inhibitor or receptor modulator, though specific pathways would need to be experimentally confirmed.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)benzamide

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-phenylethyl)acetamide

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-2-yl)ethyl)furan-2-carboxamide

Uniqueness

What sets N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide apart from its counterparts is its unique furan-2-carboxamide and thiophene combination, which could offer distinct reactivity and biological profiles.

This compound represents an exciting frontier for further exploration, promising a blend of chemical intrigue and potential for practical applications. Where would you like to dive deeper next?

Biologische Aktivität

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C23H26N2O4S2

- Molecular Weight : 458.6 g/mol

- CAS Number : 898452-61-4

Antitumor Activity

Research indicates that derivatives of furan-containing compounds exhibit significant antitumor properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268).

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 15.4 |

| Compound B | NCI-H460 | 12.8 |

| Compound C | SF-268 | 10.5 |

These compounds demonstrated a dose-dependent inhibition of cell proliferation, with some exhibiting IC50 values comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against a range of bacterial strains, although specific data on its efficacy is limited. Further research is needed to elucidate its spectrum of activity and potential clinical applications.

The proposed mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. This interaction may inhibit or modulate various biochemical pathways critical for tumor growth and survival.

Case Studies

-

Study on Antitumor Effects : A recent study evaluated the effects of various synthesized derivatives on human tumor cell lines. The results indicated that certain derivatives exhibited significant growth inhibition in MCF-7 cells, with the most potent derivative showing an IC50 value of 15 µM .

- Methodology : Cells were treated with increasing concentrations of the compound for 48 hours, followed by assessment using an MTT assay to determine cell viability.

- Findings : The study concluded that modifications in the molecular structure significantly influence the antitumor activity.

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of related compounds derived from furan and thiophene moieties. While specific results for this compound were not reported, related compounds showed promising activity against Gram-positive bacteria .

Eigenschaften

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2S/c23-20(18-7-3-11-24-18)21-13-17(19-8-4-12-25-19)22-10-9-15-5-1-2-6-16(15)14-22/h1-8,11-12,17H,9-10,13-14H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQGUUISUYXWPOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=CC=CO3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.